Higher Lipophilicity (LogP) Enhances Membrane Permeability in Drug Discovery Programs
1-(4-Bromo-3-ethoxyphenyl)ethanone exhibits a computed LogP of approximately 3.05, compared to 2.66 for the methoxy analog and 2.36 for the hydroxy analog . This quantifiably higher lipophilicity is a direct consequence of the ethoxy substitution, which lacks hydrogen-bond donor capacity and increases hydrophobic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.05 (computed) |
| Comparator Or Baseline | 1-(4-Bromo-3-methoxyphenyl)ethanone: 2.66; 1-(4-Bromo-3-hydroxyphenyl)ethanone: 2.36 |
| Quantified Difference | +0.39 vs methoxy; +0.69 vs hydroxy |
| Conditions | Computational prediction (ChemScene database) |
Why This Matters
In drug discovery, higher LogP correlates with improved passive membrane permeability and potential for blood-brain barrier penetration, making this compound a preferred intermediate for CNS-targeted programs.
